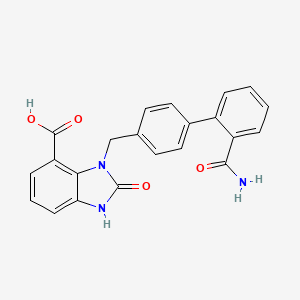
Azilsartan Impurity 46
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azilsartan Impurity 46 is a chemical compound with the molecular formula C27H24N4O5 and a molecular weight of 484.5 g/mol . It is a byproduct formed during the synthesis of Azilsartan, an angiotensin II receptor blocker used to treat hypertension . The chemical name of this compound is 2-Ethoxy-1-((2’-(4-ethyl-5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1’-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylic acid .
Preparation Methods
The preparation of Azilsartan Impurity 46 involves several synthetic routes and reaction conditions. One common method includes the treatment of 1-[[2’-cyano-biphenyl-4-yl]methyl]-2-ethoxy-1H-benzimidazole-7-carboxylate methyl ester with 2-ethylhexyl chloroformate and cyclization in refluxing xylene, followed by saponification . The reaction temperature is typically very high, up to about 140°C, and the neutralization reaction must be performed by adjusting the alkalinity of the solution through hydrochloric acid after saponification .
Chemical Reactions Analysis
Azilsartan Impurity 46 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Azilsartan Impurity 46 has several scientific research applications, including:
Analytical Method Development: It is used for the development and validation of analytical methods, such as high-performance liquid chromatography (HPLC), to ensure the quality and purity of Azilsartan.
Quality Control: It is used in quality control applications for the assessment of impurities in Azilsartan during commercial production.
Pharmaceutical Research: It is used in pharmaceutical research to study the stability and degradation of Azilsartan.
Mechanism of Action
Comparison with Similar Compounds
Azilsartan Impurity 46 can be compared with other impurities and related substances of Azilsartan, such as:
- Azilsartan N-medoxomil
- Azilsartan dimedoxomil
- Methoxy analogue of Azilsartan medoxomil
- Amide methyl ester of Azilsartan
These compounds share similar structural features but differ in their specific functional groups and chemical properties . This compound is unique due to its specific molecular structure and formation during the synthesis of Azilsartan .
Properties
Molecular Formula |
C22H17N3O4 |
|---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
3-[[4-(2-carbamoylphenyl)phenyl]methyl]-2-oxo-1H-benzimidazole-4-carboxylic acid |
InChI |
InChI=1S/C22H17N3O4/c23-20(26)16-5-2-1-4-15(16)14-10-8-13(9-11-14)12-25-19-17(21(27)28)6-3-7-18(19)24-22(25)29/h1-11H,12H2,(H2,23,26)(H,24,29)(H,27,28) |
InChI Key |
IGSFHUGYQWQWQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)CN3C4=C(C=CC=C4NC3=O)C(=O)O)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















